N-(2,2,2-Trifluoroethyl)quinoline-8-sulfonamide
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Overview
Description
N-(2,2,2-Trifluoroethyl)quinoline-8-sulfonamide is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and biological properties, making it a valuable compound in medicinal chemistry, agrochemicals, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a quinoline derivative reacts with a trifluoroethylating agent under basic conditions .
Industrial Production Methods
Industrial production of N-(2,2,2-Trifluoroethyl)quinoline-8-sulfonamide often employs scalable synthetic routes that ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trifluoroethyl)quinoline-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives .
Scientific Research Applications
N-(2,2,2-Trifluoroethyl)quinoline-8-sulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of drugs with enhanced metabolic stability and bioavailability.
Agrochemicals: The compound is employed in the synthesis of pesticides and herbicides with improved efficacy.
Material Sciences: It is used in the production of functional materials, including liquid crystals and dyes.
Biological Research: The compound serves as a probe in biochemical assays to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-(2,2,2-Trifluoroethyl)quinoline-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolines: These compounds share the quinoline ring system and fluorine atoms, exhibiting similar biological activities.
Fluorinated Isoquinolines: These compounds have a similar structure but differ in the position of the nitrogen atom in the ring system.
Uniqueness
N-(2,2,2-Trifluoroethyl)quinoline-8-sulfonamide is unique due to the presence of both the trifluoroethyl and sulfonamide groups, which confer distinct chemical and biological properties. This combination enhances its stability, bioavailability, and efficacy in various applications .
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)quinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2S/c12-11(13,14)7-16-19(17,18)9-5-1-3-8-4-2-6-15-10(8)9/h1-6,16H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQPAIBMBSXMDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NCC(F)(F)F)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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